(Z)-MDL 105519 (Z)-MDL 105519 (Z)-MDL 105519 is the inactive isoform of MDL 105519.
Brand Name: Vulcanchem
CAS No.: 179105-67-0
VCID: VC0007045
InChI: InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8-
SMILES: C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Molecular Formula: C₁₈H₁₁Cl₂NO₄
Molecular Weight: 376.2 g/mol

(Z)-MDL 105519

CAS No.: 179105-67-0

Cat. No.: VC0007045

Molecular Formula: C₁₈H₁₁Cl₂NO₄

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

(Z)-MDL 105519 - 179105-67-0

CAS No. 179105-67-0
Molecular Formula C₁₈H₁₁Cl₂NO₄
Molecular Weight 376.2 g/mol
IUPAC Name 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8-
Standard InChI Key LPWVUDLZUVBQGP-FLIBITNWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O

Chemical Identity and Structural Characteristics

Molecular Structure and Isomerism

(Z)-MDL 105519 belongs to the indole-2-carboxylic acid derivative family, featuring a dichlorinated indole core substituted with a styryl-carboxylic acid group. The compound’s IUPAC name is 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid, reflecting its bifunctional carboxylic acid groups and stereospecific double bond configuration . The (Z)-designation indicates the cis arrangement of the carboxy groups relative to the double bond, distinguishing it from the trans-configured (E)-MDL 105519 .

Table 1: Key Chemical Properties of (Z)-MDL 105519

PropertyValueSource
CAS Number179105-67-0
Molecular FormulaC18H11Cl2NO4C_{18}H_{11}Cl_2NO_4
Molecular Weight376.19 g/mol
SMILES NotationC1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)OC1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
SolubilitySoluble in DMSO (5 mg/mL)
Storage Conditions-20°C

The compound’s planar structure and electron-withdrawing chlorine atoms contribute to its stability and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . X-ray crystallography studies of related indole derivatives suggest that the (Z)-configuration introduces steric hindrance, potentially disrupting interactions with the glycine binding pocket of NMDA receptors .

Pharmacological Profile and Receptor Interactions

Inactivity at the NMDA Receptor Glycine Site

Unlike its active counterpart (E)-MDL 105519, which exhibits a KiK_i of 10.9 nM at the glycine site, (Z)-MDL 105519 demonstrates no appreciable binding affinity or functional activity in electrophysiological assays . Radioligand displacement studies using 3^3H-labeled MDL 105519 revealed that the (E)-isomer competitively inhibits glycine binding with high potency (Kd=3.77nMK_d = 3.77 \, \text{nM}), while the (Z)-isomer fails to displace bound glycine even at micromolar concentrations .

Table 2: Comparative Pharmacological Data for MDL 105519 Isomers

Parameter(E)-MDL 105519(Z)-MDL 105519
Glycine Binding KiK_i10.9 nM>10,000 nM
NMDA Current InhibitionIC50_{50} = 32 nMNo inhibition at 100 µM
Anticonvulsant ActivityEffective in rodent modelsInactive

This stark contrast underscores the stereochemical dependence of NMDA receptor modulation. Molecular docking simulations suggest that the (Z)-isomer’s carboxylate groups adopt a suboptimal orientation, preventing hydrogen bonding with critical residues (e.g., Arg523 and Ser688) in the glycine binding pocket .

Synthesis and Analytical Characterization

Table 3: Key Spectral Data for (Z)-MDL 105519

TechniqueKey Observations
1H^1H-NMR (DMSO-d6_6 )δ 13.2 (s, 1H, NH), 7.45–7.20 (m, 5H, Ar-H), 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.75 (d, J = 16 Hz, 1H, CH=CH)
HRMS (ESI-)m/z 376.0382 [M-H]^- (calc. 376.0385)

Applications in Neuroscience Research

Role as a Negative Control

(Z)-MDL 105519 is extensively used to validate the specificity of pharmacological effects observed with (E)-MDL 105519. For example, in studies examining NMDA receptor-mediated excitotoxicity, the (Z)-isomer fails to attenuate glutamate-induced neuronal death, confirming that the neuroprotective effects of the (E)-isomer are receptor-dependent .

Mechanistic Studies of Allosteric Modulation

By comparing the two isomers, researchers have identified key molecular determinants of glycine site antagonism. Mutagenesis experiments on the GluN1 subunit reveal that residues Thr518 and Asp732 are critical for (E)-MDL 105519 binding but remain unaffected by the (Z)-isomer . These findings highlight the importance of precise stereochemistry in drug-receptor interactions.

Future Directions and Research Opportunities

While (Z)-MDL 105519 itself lacks bioactivity, its structural framework offers opportunities for developing photoaffinity probes or fluorescently tagged derivatives for NMDA receptor mapping. Additionally, computational studies leveraging its inactivity could refine predictive models of glycine site pharmacology, aiding the design of novel antagonists with improved selectivity.

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